5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Sourcing consistent, high-purity sulfonyl chlorides for PROTAC, ADC, or activity-based probe synthesis often leads to batch variability that compromises downstream yields. 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride resolves this with ≥95% purity and defined storage conditions for reproducible sulfonamide formation. Its 5-fluoro substitution enhances metabolic stability in lead optimization; the 2-methoxyethoxy side chain balances solubility without steric interference. Supplied with batch traceability for critical research workflows.

Molecular Formula C9H10ClFO4S
Molecular Weight 268.69 g/mol
CAS No. 1174295-58-9
Cat. No. B1437309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride
CAS1174295-58-9
Molecular FormulaC9H10ClFO4S
Molecular Weight268.69 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C(C=C1)F)S(=O)(=O)Cl
InChIInChI=1S/C9H10ClFO4S/c1-14-4-5-15-8-3-2-7(11)6-9(8)16(10,12)13/h2-3,6H,4-5H2,1H3
InChIKeyMNSVCVSKLPJOSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride: Chemical Identity


5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride (CAS: 1174295-58-9) is an aromatic sulfonyl chloride with the molecular formula C9H10ClFO4S and a molecular weight of 268.69 g/mol . The compound features a benzene ring with a fluorine substituent at the 5-position and a 2-methoxyethoxy ether side chain at the 2-position . Its sulfonyl chloride (-SO2Cl) functional group is highly reactive, enabling its primary use as a versatile building block for the synthesis of sulfonamides and sulfonate esters in medicinal chemistry and chemical biology research .

Reactive handle Sulfonyl chloride for sulfonamide/sulfonate synthesis
Fluorinated building block 5-Fluoro substitution for metabolic stability studies
Defined side chain 2-Methoxyethoxy group designed for solubility profile
Standardized procurement Commercial availability with specified purity

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride: Unmatched by Analogs


Simply substituting 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride with another sulfonyl chloride (e.g., a non-fluorinated analog like 2-(2-methoxyethoxy)benzene-1-sulfonyl chloride) ignores the profound impact of the fluorine atom on downstream molecular properties . The 5-fluoro substitution is a critical design element that can enhance metabolic stability and modulate biological activity in drug candidates by altering electron density and lipophilicity . Furthermore, the specific 2-methoxyethoxy side chain is integral to achieving desired solubility and pharmacokinetic profiles, a function that a simpler methoxy or ethoxy group cannot reliably replicate without significant re-optimization . The evidence below details these quantifiable and inferential differentiations.

Fluorine substitution
Non-fluorinated analogs may not replicate the metabolic stability and electronic effects required for lead optimization.
Side chain length
Extended PEG side chain may alter solubility and conjugation efficiency; 2-methoxyethoxy group may not be directly interchangeable.

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride: Differentiation Evidence


Fluorine Substitution: Structural and Electronic Differentiation

The target compound incorporates a fluorine atom at the 5-position of the benzene ring, which is absent in the closest non-fluorinated analog, 2-(2-methoxyethoxy)benzene-1-sulfonyl chloride . The fluorine substitution increases molecular weight from 250.70 g/mol to 268.69 g/mol, a 7.2% mass increase, and introduces significant electronic and steric changes that can influence metabolic stability and target binding .

Fluorine Substitution
Class-level
268.69 g/mol vs 250.70 g/mol
+7.2% mass difference
Fluorine may enhance metabolic stability; verify experimentally.
In silico comparison, class-level inference
Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Side Chain Length: 2-Methoxyethoxy versus Extended PEG

The target compound features a single 2-methoxyethoxy group, whereas a closely related analog (CAS 1174295-59-0) contains an extended diethylene glycol side chain . This results in a 44.05 g/mol difference in molecular weight and alters the polar surface area and hydrophilicity, which are critical parameters for tuning aqueous solubility and reducing non-specific binding in biological assays .

Side Chain Length
Class-level
268.69 g/mol vs 312.74 g/mol
−14.1% mass difference (shorter side chain)
Smaller side chain may reduce aggregation in ADC/PROTACs; verify.
Class-level inference, no biological data
Chemical Biology ADC Linker Chemistry PEGylation

Commercial Purity and Availability Specification

The compound is commercially available with a defined minimum purity specification of 95% . This is a crucial differentiator from less well-characterized or custom-synthesized sulfonyl chlorides, where purity may vary and negatively impact downstream reaction yields. Vendors such as AKSci and Bidepharm provide this standard purity level for the target compound .

Commercial Purity
Specification review
Minimum Purity 95%
Supports reproducible synthesis; verify vendor CoA.
Vendor specification, lot-dependent
Chemical Synthesis Procurement Quality Control

Storage and Stability Guidelines for Consistent Use

Vendor documentation specifies that the compound should be stored long-term in a cool, dry place . This is a standard, yet critical, handling guideline for sulfonyl chlorides, which are moisture-sensitive. Adherence to these conditions is necessary to prevent hydrolysis of the sulfonyl chloride group, ensuring the reagent remains active and yields are reproducible over time. No comparative stability data against analogs was found.

Storage Guideline
Data to verify
Cool, dry place
Moisture-sensitive; follow storage to maintain activity.
Vendor recommendation, no comparative data
Reagent Management Stability Long-Term Storage

Predicted Physicochemical Properties

The predicted boiling point for 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride is 365.5±37.0 °C, with a predicted density of 1.387±0.06 g/cm³ . These are standard in silico predictions for a molecule of this size and functional group class. They are not unique differentiators but provide a basic physical data point for experimental planning, such as designing purification strategies.

Predicted Properties
Data to verify
B.P. 365.5±37.0 °C; Density 1.387±0.06 g/cm³
In silico estimates for experimental planning.
Not experimentally determined; verify as needed
Chemical Engineering Process Chemistry Physicochemical Properties

Application Scenarios for 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride


Fluorinated Sulfonamide Drug Candidate Synthesis

This compound is the preferred building block for introducing a 5-fluoro-2-(2-methoxyethoxy)phenyl sulfonamide moiety into drug candidates . The evidence indicates that the 5-fluoro substitution is a key structural feature intended to enhance metabolic stability compared to non-fluorinated analogs , making it a strategic choice in the lead optimization phase of drug discovery.

Chemical Probes and Linker-Payload Development

The compound's defined 2-methoxyethoxy side chain, which is less bulky than extended PEG analogs, makes it a strategic choice for synthesizing targeted protein degraders (e.g., PROTACs) and ADC linker-payloads . The smaller side chain minimizes potential aggregation and interference with target binding, a critical advantage in these complex molecular constructs .

Activity-Based Protein Profiling (ABPP) Reagent

The reactive sulfonyl chloride group of this compound is ideal for creating activity-based probes (ABPs) for profiling serine hydrolases and other enzyme families . The procured reagent's high purity (95%) and defined storage conditions are essential for reproducible labeling in these sensitive, quantitative proteomics workflows .

Standardized Reagent for Reproducible Synthesis

When procuring from reputable vendors like AKSci or Bidepharm, the compound is supplied with a defined minimum purity of 95% and storage guidelines . This provides a standardized starting point that reduces the risk of batch-to-batch variability, ensuring more reproducible yields in sulfonamide or sulfonate ester synthesis compared to using in-house prepared or less rigorously characterized sulfonyl chlorides .

Application
Selection Property
Validation Focus
Fluorinated sulfonamide synthesis
5-Fluoro substitution for metabolic stability studies
Lead optimization: metabolic stability profiling
PROTAC/ADC linker-payload synthesis
Compact 2-methoxyethoxy side chain
Conjugation and aggregation screening
Activity-based protein profiling (ABPP)
Reactive sulfonyl chloride handle
Proteomics labeling reproducibility
Standardized synthesis reagent
Defined purity specification
Batch-to-batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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